tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate
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Overview
Description
tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a tert-butyl group, a cyclopropyl group, and a thiazole ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
The synthesis of tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid for deprotection, bases like sodium hydroxide for hydrolysis, and catalysts like palladium for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines.
Scientific Research Applications
tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable carbamate derivatives.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate involves its ability to form stable carbamate derivatives with amines. This stability is due to the presence of the tert-butyl group, which provides steric hindrance and protects the carbamate from hydrolysis. The compound can interact with various molecular targets, including enzymes and proteins, by forming covalent bonds with amino groups, thereby modifying their activity and function .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (2-cyclopropylthiazol-4-yl)carbamate include other carbamates such as:
tert-Butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) carbamate: Used in peptide synthesis, removed with an amine base.
The uniqueness of this compound lies in its combination of the tert-butyl group, cyclopropyl group, and thiazole ring, which provides distinct chemical properties and reactivity compared to other carbamates.
Properties
IUPAC Name |
tert-butyl N-(2-cyclopropyl-1,3-thiazol-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-11(2,3)15-10(14)13-8-6-16-9(12-8)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMYNTQODHVGEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=N1)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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